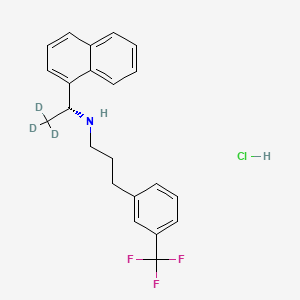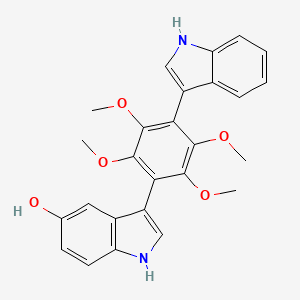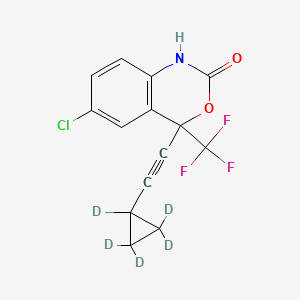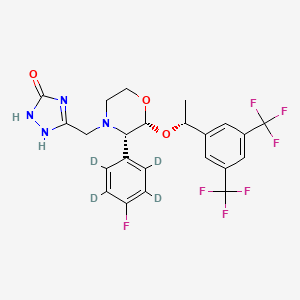
Milrinone-d3
Übersicht
Beschreibung
Milrinon-d3 ist eine deuterierte Form von Milrinon, einem Phosphodiesterase-3-Inhibitor, der hauptsächlich als pulmonaler Vasodilatator und inotropes Mittel zur Behandlung von Herzinsuffizienz eingesetzt wird. Die deuterierte Version, Milrinon-d3, wird häufig in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und Pharmakodynamik von Milrinon aufgrund seiner stabilen Isotopenmarkierung zu untersuchen.
Wissenschaftliche Forschungsanwendungen
Milrinon-d3 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:
Pharmakokinetische Studien: Milrinon-d3 wird verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Milrinon im Körper zu untersuchen.
Pharmakodynamische Studien: Forscher verwenden Milrinon-d3, um die Auswirkungen von Milrinon auf verschiedene physiologische Prozesse zu untersuchen.
Biologische Forschung: Milrinon-d3 wird in Studien zur Herzfunktion und Gefäßrelaxation eingesetzt.
Medizinische Forschung: Die Verbindung wird verwendet, um neue therapeutische Anwendungen zu erforschen und die Wirkmechanismen von Milrinon zu verstehen.
Industrielle Anwendungen: Milrinon-d3 wird bei der Entwicklung neuer Formulierungen und Arzneimittelverabreichungssysteme verwendet.
Wirkmechanismus
Milrinon-d3 übt, wie Milrinon, seine Wirkungen durch Hemmung der Phosphodiesterase 3 aus. Diese Hemmung verhindert den Abbau von cyclischem Adenosinmonophosphat (cAMP), was zu einer verstärkten Aktivierung der Proteinkinase A (PKA) führt. PKA phosphoryliert verschiedene Komponenten innerhalb von Herzmuskelzellen, verstärkt die Kontraktilität und fördert die Vasodilatation . Die beteiligten molekularen Ziele und Pfade umfassen den β-adrenergen Signalweg und die cAMP-PKA-Signalkaskade.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Milrinon beinhaltet die Reaktion von 1-(4-Pyridyl)-2-Aceton mit Alpha-(substituiertem Methylen)cyanoacetamid unter alkalischen Bedingungen. Diese Reaktion wird typischerweise durchgeführt, indem die Reaktanten erhitzt werden, was zur Bildung von Milrinon führt . Das Herstellungsverfahren für Milrinon-d3 würde die Verwendung deuterierter Reagenzien beinhalten, um Deuteriumatome in das Endprodukt einzubauen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Milrinon folgt einem ähnlichen Syntheseweg, ist aber für die Großproduktion optimiert. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung deuterierter Reagenzien in der industriellen Produktion von Milrinon-d3 würde zusätzliche Schritte erfordern, um die Einarbeitung von Deuteriumatomen sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Milrinon-d3 unterliegt, wie Milrinon, verschiedenen chemischen Reaktionen, darunter:
Oxidation: Milrinon kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können Milrinon in seine reduzierte Form umwandeln.
Substitution: Milrinon kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Haupterzeugnisse, die gebildet werden
Die Haupterzeugnisse, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von Milrinon zur Bildung von hydroxylierten Derivaten führen, während die Reduktion reduzierte Formen der Verbindung produzieren kann.
Wirkmechanismus
Milrinone-d3, like milrinone, exerts its effects by inhibiting phosphodiesterase 3. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased activation of protein kinase A (PKA). PKA phosphorylates various components within heart cells, enhancing contractility and promoting vasodilation . The molecular targets and pathways involved include the β-adrenergic signaling pathway and the cAMP-PKA signaling cascade.
Vergleich Mit ähnlichen Verbindungen
Milrinon-d3 kann mit anderen Phosphodiesterase-Inhibitoren verglichen werden, wie zum Beispiel:
Amrinon: Ein weiteres Bipyridinderivat mit ähnlichen inotropen und vasodilatierenden Wirkungen.
Dobutamin: Ein sympathomimetisches Amin, das zur Behandlung von Herzinsuffizienz eingesetzt wird und über β-adrenerge Rezeptoren wirkt.
Enoximon: Ein Phosphodiesterase-Inhibitor mit ähnlichen therapeutischen Anwendungen.
Einzigartigkeit
Milrinon-d3 ist aufgrund seiner stabilen Isotopenmarkierung einzigartig, was es besonders nützlich in pharmakokinetischen und pharmakodynamischen Studien macht. Diese Markierung ermöglicht eine präzise Verfolgung und Analyse der Verbindung in biologischen Systemen und liefert wertvolle Einblicke in ihr Verhalten und ihre Wirkungen.
Eigenschaften
IUPAC Name |
2-oxo-5-pyridin-4-yl-6-(trideuteriomethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHRDRVRGEVNW-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Leu-DL-Val]](/img/structure/B8070041.png)
![methyl (1S,15R,17S,18S)-17-ethyl-6-[(1S,12R,14R,15Z,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B8070048.png)


![(3R,5S,6R,7R,9R,12R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8070076.png)



![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine,4-methylbenzenesulfonicacid](/img/structure/B8070108.png)
![(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8070116.png)

![(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B8070142.png)
